Acephate-d3 chemical structure and properties
Acephate-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Acephate-d3, a deuterated isotopologue of the organophosphate insecticide Acephate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.
Chemical Structure and Properties
Acephate-d3, also known as O,S-Dimethyl N-(acetyl-d3)phosphoramidothioate, is a synthetic organophosphorus compound where the three hydrogen atoms of the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of acephate in various matrices using mass spectrometry-based methods.
The key physicochemical properties of Acephate-d3 are summarized in the table below. Data for the unlabeled acephate are also provided for comparison where specific data for the deuterated form is not available.
| Property | Value (Acephate-d3) | Value (Acephate) | Reference(s) |
| Molecular Formula | C₄H₇D₃NO₃PS | C₄H₁₀NO₃PS | [1][2][3] |
| Molecular Weight | 186.18 g/mol | 183.16 g/mol | [1][4] |
| CAS Number | 2140327-70-2 | 30560-19-1 | [1][2][3] |
| Appearance | Solid | White to colorless solid | [3][5] |
| Solubility | Soluble in Chloroform, DMSO, Water | Water: 79-83.5 g/100 mL; Soluble in acetone, ethanol | [3][5] |
| Melting Point | Not available | 88-90 °C | [6] |
| Vapor Pressure | Not available | 1.7 x 10⁻⁶ mmHg at 24 °C | [4] |
| Octanol-Water Partition Coefficient (Kow) | Not available | 0.13 at 25 °C | [4] |
Synthesis of Acephate-d3
A plausible workflow for the synthesis is outlined below:
A logical workflow for the synthesis of Acephate-d3.
Experimental Protocols: Quantification of Acephate using Acephate-d3
Acephate-d3 is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of acephate residues in environmental and biological samples.[7] Below is a representative experimental protocol for the analysis of acephate in a food matrix.
Objective: To quantify the concentration of acephate in a vegetable sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Acephate-d3 as an internal standard.
Methodology:
-
Sample Preparation (QuEChERS method):
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of acetonitrile and a known amount of Acephate-d3 internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., primary secondary amine (PSA), magnesium sulfate) to remove interferences.
-
Vortex and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate acephate from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acephate: Precursor ion (m/z 184.0) -> Product ions (e.g., m/z 143.0, m/z 95.0).
-
Acephate-d3: Precursor ion (m/z 187.0) -> Product ions (e.g., m/z 146.0, m/z 98.0).
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of acephate to the peak area of Acephate-d3 against the concentration of acephate standards.
-
Calculate the concentration of acephate in the sample by interpolating the peak area ratio from the calibration curve.
-
Mechanism of Action and Signaling Pathway
Acephate, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[8]
By inhibiting AChE, acephate leads to an accumulation of ACh in the synapse. This results in continuous stimulation of acetylcholine receptors on the postsynaptic neuron, leading to excitotoxicity, paralysis, and ultimately death in insects.[1] Acephate itself is a relatively weak inhibitor of AChE, but it is metabolized in vivo to methamidophos, which is a much more potent inhibitor.
The following diagram illustrates the normal function of a cholinergic synapse and its disruption by an acetylcholinesterase inhibitor like acephate.
Disruption of cholinergic signaling by Acephate.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acephate | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
